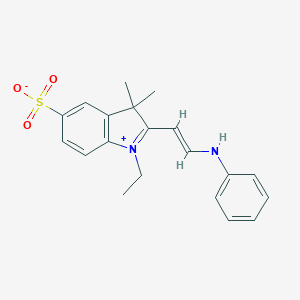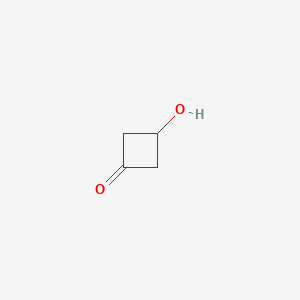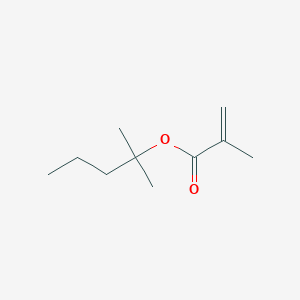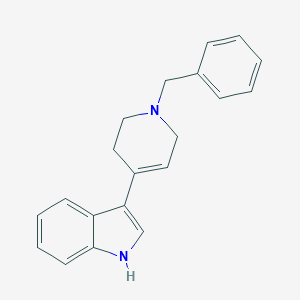
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Übersicht
Beschreibung
The compound “3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It is related to the compound “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” which has a molecular weight of 202.3 . Another related compound is “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” with a molecular formula of C19H19N3O and a molecular weight of 305.4 .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has been analyzed. It has a molecular formula of C19H19N3O . The InChI code for this compound is InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18 (17)22 (19)16-10-12-21 (13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2, (H,20,23) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine”, include a molecular weight of 202.3, and it is a liquid at room temperature . Another related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has a molecular weight of 305.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles : This compound is synthesized by condensing substituted indoles with N-benzyl-4-piperidone, yielding reasonable yields under specific conditions. These conditions include using 5-, 6-, and 7-substituted indoles (but not 4-substituted) under basic conditions. This synthesis method shows high regioselectivity, which depends on the nature of the N-substituent (Gharagozloo, Miyauchi, & Birdsall, 1996).
Construction of Palladacycles with Indole Core : Palladacycles, designed from bi- and tridentate ligands with an indole core, have been synthesized using 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. This approach leverages the indole core for the development of efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Reactions with Dienophiles : 3-(Tetrahydropyridin-4-yl)-1H-indoles react with carbo- and heterodienophiles, showcasing the synthetic utility of these amino-functionalized compounds. These reactions yield diverse products, including Diels-Alder adducts and Michael-type adducts, highlighting the compound's versatility in organic synthesis (Medion-Simon & Pindur, 1991).
Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, such as hexahydroazocino[4,3-b]indoles, are developed using 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These methods contribute to the diverse applications in medicinal chemistry (Street et al., 1987).
Biological Activity
5-HT6 Receptor Agonists : Certain 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists. This highlights their potential role in the development of neurological drugs (Mattsson et al., 2005).
5-HT1B/1D Ligands : These compounds also serve as high-affinity human 5-HT1B/1D ligands, implying their significance in targeting serotonin receptors for therapeutic applications (Egle et al., 2004).
Safety And Hazards
The safety information for “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKXLUMYKFFSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425070 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
17403-05-3 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



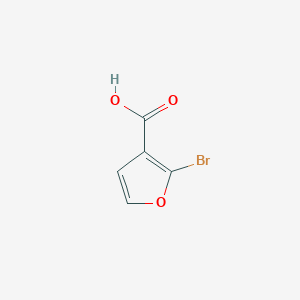
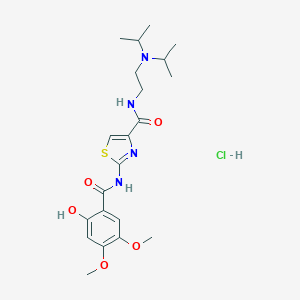
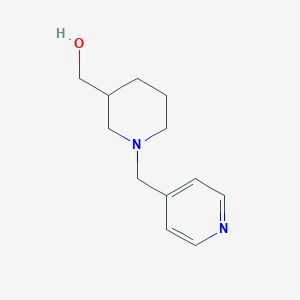
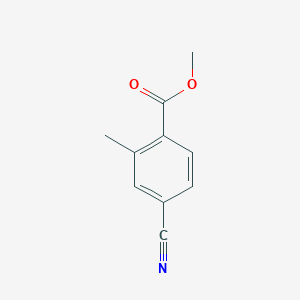
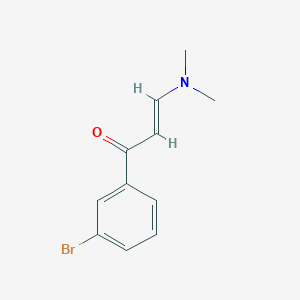
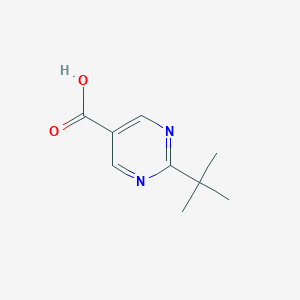
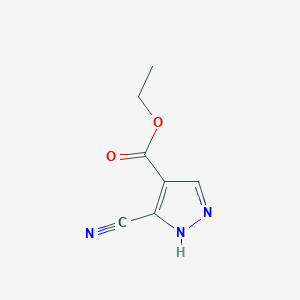
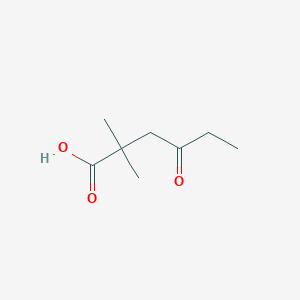
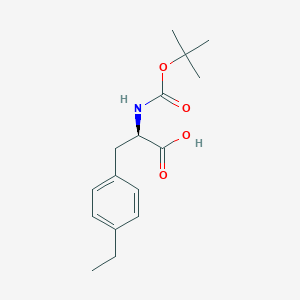
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
